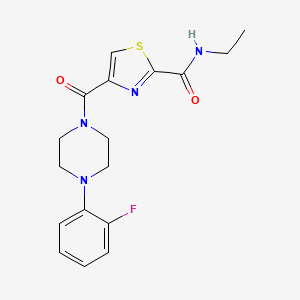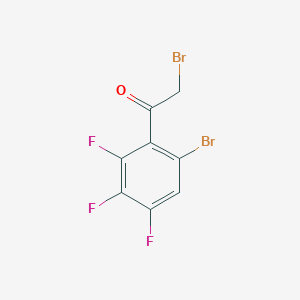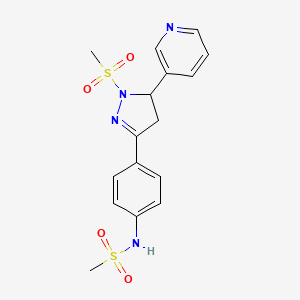![molecular formula C20H23N3O3 B2614670 4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide CAS No. 2418709-75-6](/img/structure/B2614670.png)
4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aziridine ring, a cyclopropylmethyl group, and a pyridine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl halide in the presence of a strong base.
Attachment of the methoxyphenoxy group: This can be done through a nucleophilic substitution reaction where the aziridine intermediate reacts with a methoxyphenol derivative.
Formation of the pyridine carboxamide moiety: This final step involves the coupling of the intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring and the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anticancer or antiviral agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine derivatives: Compounds containing the aziridine ring, such as aziridine-1-carbaldehyde oxime derivatives.
Phenoxy acetamide derivatives: Compounds with similar phenoxy and acetamide structures, such as those reviewed for their pharmacological activities.
Indole derivatives: Compounds with biological activities similar to those of indole derivatives.
Uniqueness
4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide is unique due to its combination of structural features, including the aziridine ring, cyclopropylmethyl group, and pyridine carboxamide moiety. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
4-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21-20(24)19-10-18(7-8-22-19)26-17-4-2-3-16(9-17)25-13-15-12-23(15)11-14-5-6-14/h2-4,7-10,14-15H,5-6,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJGYOVCTQURLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

![4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2614592.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)

![3-methylnaphtho[2,1-d]thiazol-2(3H)-imine](/img/structure/B2614602.png)

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2614606.png)
![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
